molecular formula C11H18ClNSi B054076 4-Chloro-3-(triethylsilyl)pyridine CAS No. 123506-94-5

4-Chloro-3-(triethylsilyl)pyridine

Cat. No.: B054076
CAS No.: 123506-94-5
M. Wt: 227.8 g/mol
InChI Key: GWNRVPLCUVNANO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Methodology

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. nih.govrsc.org Its presence in natural products like vitamins (niacin and pyridoxine) and alkaloids highlights its fundamental role in biological systems. nih.govnih.gov In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. rsc.orgtandfonline.com This has led to its incorporation into numerous FDA-approved drugs. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity and increased water solubility to molecules, which are desirable properties for drug candidates. nih.gov Consequently, the development of novel synthetic methods for the preparation and functionalization of pyridine derivatives is a highly active area of research in organic chemistry. nih.goviipseries.org

Strategic Importance of Halogen and Silyl (B83357) Substituents in Organic Synthesis

The introduction of halogen and silyl groups onto organic molecules is a powerful strategy for modulating their chemical properties and reactivity. Halogen atoms, such as chlorine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net They can also serve as versatile synthetic handles for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. acs.org

Silyl groups, such as the triethylsilyl group, are also of great strategic importance. They can function as protecting groups, directing groups in substitution reactions, and as precursors for other functional groups. The silicon atom's ability to stabilize adjacent positive or negative charges can influence the regioselectivity of reactions. Furthermore, silyl groups can be readily removed under specific conditions, adding to their synthetic utility.

Overview of 4-Chloro-3-(triethylsilyl)pyridine within Advanced Pyridine Chemistry Research

Within the broader class of halogenated silylated pyridines, this compound has emerged as a compound of interest in advanced pyridine chemistry research. Its structure, featuring a chlorine atom at the 4-position and a triethylsilyl group at the 3-position of the pyridine ring, provides two distinct points for chemical modification. This allows for sequential and regioselective functionalization, making it a valuable intermediate for the synthesis of highly substituted and complex pyridine derivatives. nih.gov Research into this and similar compounds is driven by the continuous demand for new and efficient routes to novel molecules with potential applications in medicinal chemistry and materials science.

Chemical Profile of this compound

PropertyValue
CAS Number 77332-78-6 aobchem.com
Molecular Formula C11H18ClNSi
Molecular Weight 227.80 g/mol
Appearance Not specified in available search results
Boiling Point Not specified in available search results
Melting Point Not specified in available search results
Density Not specified in available search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123506-94-5

Molecular Formula

C11H18ClNSi

Molecular Weight

227.8 g/mol

IUPAC Name

(4-chloropyridin-3-yl)-triethylsilane

InChI

InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)11-9-13-8-7-10(11)12/h7-9H,4-6H2,1-3H3

InChI Key

GWNRVPLCUVNANO-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C1=C(C=CN=C1)Cl

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=CN=C1)Cl

Synonyms

Pyridine, 4-chloro-3-(triethylsilyl)- (9CI)

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 4 Chloro 3 Triethylsilyl Pyridine

Reactivity at the Pyridine (B92270) Core

The reactivity of the pyridine ring in 4-Chloro-3-(triethylsilyl)pyridine is dictated by the presence of the nitrogen atom, the chloro substituent, and the triethylsilyl group. These components influence the susceptibility of the ring to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene. wikipedia.org The lone pair of electrons on the nitrogen atom makes it a basic site, which can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring towards electrophilic attack. wikipedia.orgslideshare.net When substitution does occur, it typically favors the 3-position (meta-position) as the intermediate carbocation is less destabilized. slideshare.net

Nucleophilic Aromatic Substitution Mechanisms

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-positions. chegg.comwikipedia.orgbyjus.com The electron-withdrawing nature of the ring nitrogen helps to stabilize the negatively charged intermediate formed during the reaction. vaia.comlibretexts.org

In this compound, the chlorine atom at the 4-position makes this site a prime target for nucleophilic attack. vaia.comvaia.com The reaction generally proceeds via an addition-elimination mechanism. byjus.comvaia.com

SN(AE) and SN(ANRORC) Mechanisms

Two primary mechanisms are considered for nucleophilic substitution on pyridine rings:

SN(AE) Mechanism : The Addition-Elimination mechanism is the most common pathway for nucleophilic aromatic substitution. baranlab.orgyoutube.com It involves a two-step process:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgbaranlab.org

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, reaction with a nucleophile (Nu⁻) would proceed as follows:

Step 1: Nucleophilic AdditionStep 2: Elimination of Leaving Group

SN(ANRORC) Mechanism : This mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a more complex pathway sometimes observed in the chemistry of heterocyclic compounds, particularly with strong nucleophiles like sodium amide in liquid ammonia. wikipedia.orgacs.org It involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then cyclizes in a different manner to give the final product, often resulting in the displacement of a ring atom. baranlab.orgwikipedia.org While possible, the SN(AE) mechanism is generally the more anticipated pathway for the reaction of 4-chloropyridines with common nucleophiles. acs.org

Influence of Halogen and Silyl (B83357) Groups on Ring Reactivity

The reactivity of the pyridine core is significantly influenced by both the chloro and triethylsilyl substituents.

SubstituentPositionInfluence on Nucleophilic Aromatic Substitution
Chloro Group 4Acts as a good leaving group, activating the C-4 position for nucleophilic attack. libretexts.org Its electron-withdrawing inductive effect further enhances the electrophilicity of the ring.
Triethylsilyl Group 3Exerts both electronic and steric effects. Electronically, silyl groups can stabilize adjacent carbanions. Sterically, its bulk can hinder the approach of nucleophiles to the adjacent C-4 and C-2 positions. researchgate.net This steric hindrance can affect the rate and regioselectivity of the reaction. researchgate.net

The presence of electron-withdrawing groups, like the chloro group and the pyridine nitrogen, activates the ring for nucleophilic substitution. byjus.comlibretexts.org The triethylsilyl group at the 3-position can sterically shield the C-4 position to some extent, potentially slowing the rate of substitution compared to an unsubstituted 4-chloropyridine (B1293800). However, its primary role in this context is as a directing group during synthesis and a modulator of electronic properties.

Reactivity of the Triethylsilyl Moiety

The triethylsilyl group is not merely a passive substituent; it can participate in a variety of chemical transformations, offering a handle for further functionalization of the molecule.

Silyl Group Transformations and Selective Cleavage Reactions

The carbon-silicon (C-Si) bond can be selectively cleaved under various conditions, a process known as desilylation or deprotection. nih.govwikipedia.org This reaction is a cornerstone of silicon's use as a protecting group in organic synthesis. wikipedia.org The triethylsilyl (TES) group can be removed to reveal a C-H bond (protodesilylation) or converted into other functional groups.

Selective Cleavage (Protodesilylation):

The removal of the triethylsilyl group is often achieved using fluoride (B91410) sources or acidic conditions. The choice of reagent allows for selective cleavage even in the presence of other sensitive functional groups or other types of silyl ethers. gelest.comnih.gov

Reagent/ConditionDescription
Fluoride Ions (e.g., TBAF, HF•Pyridine) Fluoride has a very high affinity for silicon, making fluoride-based reagents highly effective for cleaving C-Si bonds. wikipedia.orggelest.com Tetrabutylammonium fluoride (TBAF) is a common choice. nih.gov Hydrogen fluoride-pyridine complex (HF•Pyridine) can also be used for the selective deprotection of triethylsilyl ethers. gelest.comnih.gov
Acids (e.g., Formic Acid, HCl) Acid-catalyzed cleavage is another viable method. gelest.com For instance, formic acid in methanol (B129727) has been shown to be effective for the chemoselective deprotection of TES ethers. nih.gov
Bases (e.g., K₂CO₃/MeOH) Mild basic conditions can also effect the protiodesilylation of certain silyl groups. nih.gov

Transformations:

The C-Si bond of an arylsilane can be converted into other bonds, providing a versatile route to further functionalized pyridines. rsc.org This can include transformations to C-C, C-O, or C-halogen bonds through protocols like the Hiyama cross-coupling or electrophilic halogenation.

Role of Triethylsilyl as a Protecting Group or Directing Group in Synthesis

The triethylsilyl (TES) group can serve multiple roles in organic synthesis, including as a protecting group and a directing group. In the context of pyridine chemistry, silyl groups are often employed to mask reactive functionalities or to control the regioselectivity of subsequent reactions.

As a protecting group , silyl ethers are commonly used to shield hydroxyl groups from undesired reactions under various conditions. For instance, the protection of a hydroxyl group on a pyridine ring with a silyl group, such as tert-butyldimethylsilyl (TBDMS), has been shown to be crucial for enabling C-H bond activation with organometallic catalysts. mdpi.com This protection strategy prevents interference from the acidic proton of the hydroxyl group. While the triethylsilyl group is also a robust protecting group for alcohols, its specific application in this context for this compound itself is less documented in favor of bulkier silyl groups that can offer greater stability. The deprotection of TES ethers can be achieved under mild conditions, for example, using formic acid in methanol. dntb.gov.ua

As a directing group , the silyl moiety can influence the position of incoming electrophiles or reagents in substitution reactions. The pyridyldiisopropylsilyl group, for example, has been developed as a removable directing group for the ortho-C–H functionalization of arenes. nih.gov In the case of this compound, the bulky triethylsilyl group at the 3-position can sterically hinder attack at the adjacent C2 and C4 positions, potentially directing reactions to the less hindered C5 and C6 positions. More significantly, in reactions involving metalation, the silicon atom can play a key electronic role. For instance, in the generation of pyridyne intermediates from silyl-substituted pyridyl triflates, the silyl group is essential for the formation of the reactive intermediate. nih.gov While direct evidence for the triethylsilyl group directing the initial synthesis of this compound is not prevalent in the reviewed literature, its influence on subsequent functionalization is a key aspect of its reactivity.

Cross-Coupling and Catalytic Reactions

The chloro- and silyl-substituted pyridine core of this compound is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. wikipedia.orglibretexts.org For substrates like this compound, the chloro group can be readily displaced. While specific examples with this exact substrate are not extensively documented, the Suzuki-Miyaura coupling of other chloropyridines is well-established. For instance, highly active palladium-phosphine catalysts have been developed for the coupling of aminopyridines and other challenging heterocyclic substrates. organic-chemistry.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid derivative, and reductive elimination to afford the coupled product. libretexts.orgyoutube.com

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. researchgate.net This reaction is known for its mild conditions and high functional group tolerance. The coupling of 3-pyridyl zinc or boronic acid intermediates with 2-benzyloxy-4-chloro-3-nitropyridine has been reported, demonstrating the feasibility of such couplings on a chloropyridine ring. nih.gov A Negishi cross-coupling protocol has also been developed for the functionalization of pyridines at the 4-position following a deprotonation-capture strategy. chemrxiv.orgresearchgate.net In the case of this compound, the organozinc reagent would be expected to displace the chlorine atom.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. The amination of chloropyridines is well-documented, with studies showing regioselective amination of dichloropyridines. For example, the highly regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) at the C-2 position has been achieved, with further amination at C-4 possible under harsher conditions. researchgate.net This suggests that the chlorine atom in this compound would be a viable handle for introducing a variety of amine substituents. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

A representative table of conditions for these reactions on related substrates is provided below.

ReactionCatalyst SystemBaseSolventTemperatureProduct TypeReference
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water100 °CArylated Pyridine organic-chemistry.org
Negishi Pd-PEPPSI-IPr-THF/NMP70 °CArylated Pyridine researchgate.net
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene80 °CAminated Pyridine chemspider.com

Carbon-Hydrogen Activation and Functionalization

Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net For silyl-substituted pyridines, C-H activation can be influenced by the electronic and steric properties of the silyl group. Research has shown that silicon-protected hydroxy-pyridines can act as initiators in yttrium-catalyzed polymerizations via C-H bond activation. mdpi.com

In the context of this compound, the positions ortho to the nitrogen (C2 and C6) are the most likely sites for C-H activation, a common reactivity pattern for pyridines. researchgate.net However, the bulky triethylsilyl group at C3 could sterically hinder the approach of a catalyst to the C2 position, potentially favoring functionalization at the C6 position. A study on the iridium-catalyzed C3-addition of pyridines to aldehydes showed that 3-(triethylsilyl)pyridine could undergo coupling, indicating that the silyl group does not completely shut down reactivity at adjacent positions. nih.gov The development of catalytic systems that can selectively functionalize specific C-H bonds in the presence of other reactive sites is an active area of research. nih.gov

Photo-redox Catalysis in Pyridine Functionalization

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions using visible light. acs.orgacs.org In pyridine chemistry, photoredox catalysis has been successfully applied to C-H functionalization reactions, often proceeding through radical intermediates. nih.gov

One prominent application is in Minisci-type reactions, where nucleophilic radicals add to the electron-deficient pyridine ring. acs.org Photoredox-mediated Minisci C-H alkylation of N-heteroarenes with various radical precursors has been reported. researchgate.net For instance, the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) has been achieved using photoredox conditions. documentsdelivered.comnih.gov This reaction proceeds with good regioselectivity for the position ortho to the fluorine atom. Given the electronic similarities between a fluorine substituent and a silyl group, it is plausible that this compound could undergo similar photoredox-catalyzed functionalizations, with the triethylsilyl group directing the incoming radical to the C2 position.

Radical Reactions and Mechanistic Studies

Radical reactions provide a complementary approach to ionic and transition metal-catalyzed methods for the functionalization of pyridines. The electron-deficient nature of the pyridine ring makes it an excellent substrate for attack by nucleophilic radicals.

Minisci-Type Alkylation and Amidomethylation

The Minisci reaction is a classic method for the C-H alkylation of electron-deficient heterocycles. wikipedia.org The reaction typically involves the generation of a nucleophilic radical from a precursor such as a carboxylic acid, which then adds to the protonated pyridine ring. wikipedia.org A significant challenge in Minisci reactions is controlling the regioselectivity, as multiple positions on the pyridine ring can be susceptible to radical attack. nih.govsemanticscholar.org

For substituted pyridines, the existing substituents can exert a strong directing effect. A study on the regioselective amidomethylation of 4-chloro-3-fluoropyridine demonstrated that both classical Minisci conditions (using Ag⁺/persulfate) and photoredox-mediated conditions lead to preferential functionalization at the C2 position. documentsdelivered.comnih.govwebsite-files.comconceptlifesciences.com The fluorine atom at C3 acts as an ortho-directing group, leading to high regioselectivity. website-files.com

Given the ortho-directing effect of the fluorine atom in 4-chloro-3-fluoropyridine, it is highly probable that the triethylsilyl group in this compound would exhibit a similar directing influence in Minisci-type reactions. The steric bulk of the triethylsilyl group would likely reinforce this electronic preference, further favoring attack at the C2 position.

The table below summarizes the findings for the Minisci-type amidomethylation of the closely related 4-chloro-3-fluoropyridine.

Amide PrecursorReaction ConditionsProduct Ratio (C2:C5)Yield (%)Reference
N-Cbz-glycineAg⁺/ (NH₄)₂S₂O₈98:265 website-files.com
N-TFA-glycineAg⁺/ (NH₄)₂S₂O₈92:864 website-files.com
N-Ac-glycineAg⁺/ (NH₄)₂S₂O₈98:261 website-files.com
N-Cbz-alanineAg⁺/ (NH₄)₂S₂O₈95:567 website-files.com
N-Boc-glycinePhotoredox>50:174 documentsdelivered.com

These results strongly suggest that Minisci-type alkylation and amidomethylation of this compound would be a viable and regioselective method for introducing functional groups at the C2 position.

Single Electron Transfer (SET) Processes in Pyridine Reactivity

Detailed research findings, including reaction mechanisms and reactivity profiles specific to this compound undergoing Single Electron Transfer (SET) processes, are not available in the reviewed scientific literature. Consequently, no data tables or in-depth discussion on this topic can be provided at this time.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Chloro-3-(triethylsilyl)pyridine, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments would provide a complete picture of the molecular framework.

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethyl groups of the triethylsilyl moiety. The three aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the triethylsilyl group would appear in the upfield region, with the methylene (B1212753) protons (Si-CH₂-CH₃) showing a quartet and the methyl protons (Si-CH₂-CH₃) a triplet, due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The pyridine ring would exhibit five distinct signals, with the carbon atom attached to the silicon (C3) and the carbon atom attached to the chlorine (C4) being significantly influenced by these substituents. The carbons of the triethylsilyl group would show two signals corresponding to the methylene and methyl carbons.

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for organosilicon compounds. A single resonance would be expected for the silicon atom in this compound. The chemical shift of this signal provides insight into the electronic environment around the silicon atom, influenced by the attached pyridine ring and ethyl groups. For comparison, the related compound 3-(triethylsilyl)pyridine exhibits a ²⁹Si NMR signal, which can serve as a reference point for predicting the approximate chemical shift for the target molecule. labcompare.com

Expected NMR Data Summary:

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H (Pyridine)7.0 - 8.5Multiplets
¹H (CH₂)~0.5 - 1.0Quartet
¹H (CH₃)~0.9 - 1.2Triplet
¹³C (Pyridine)120 - 155Singlets
¹³C (CH₂)~5 - 10Singlet
¹³C (CH₃)~7 - 12Singlet
²⁹Si~ -5 to +10Singlet

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, confirming the connectivity within the pyridine ring and within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of one chlorine atom and one silicon atom based on their characteristic isotopic patterns and precise masses. The expected monoisotopic mass for C₁₁H₁₈ClNSi can be precisely calculated and compared with the experimental value.

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization (EI) or other fragmentation techniques in mass spectrometry would induce the fragmentation of the this compound molecule. The analysis of the resulting fragment ions can provide valuable structural information. Key expected fragmentation pathways would include:

Loss of an ethyl group ([M - C₂H₅]⁺).

Cleavage of the Si-C(pyridine) bond.

Fragmentation of the pyridine ring.

The observation of these characteristic fragments would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic pyridine ring and the aliphatic ethyl groups.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-Cl stretching vibration.

Si-C stretching and bending vibrations associated with the triethylsilyl group.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties and reactivity of a chemical compound. X-ray crystallography stands as the definitive method for elucidating this arrangement. However, a thorough search of the current scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of this compound has not yet been reported.

While crystallographic data for related pyridine derivatives exist, providing insights into the structural behavior of the pyridyl ring and its substituents, specific data for this compound, such as its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, remains undetermined.

The synthesis of silylated pyridines has been documented in various chemical literature, often as intermediates in the preparation of more complex molecules. For instance, the regioselective difunctionalization of chloropyridines can lead to the formation of silylated pyridine derivatives. Typically, the introduction of a silyl (B83357) group at the 3-position of a 4-chloropyridine (B1293800) would be achieved through methods like metal-halogen exchange followed by quenching with a triethylsilyl electrophile.

Although no experimental crystallographic data is available for the title compound, it is possible to predict certain structural features based on the known geometries of similar molecules. The pyridine ring is expected to be planar, and the C-Cl and C-Si bonds will lie in the plane of the ring. The triethylsilyl group will adopt a tetrahedral geometry around the silicon atom. The precise conformation of the ethyl groups and the intermolecular packing in the crystal lattice, however, can only be determined through experimental X-ray diffraction analysis.

The absence of a published crystal structure for this compound highlights an opportunity for further research in the structural chemistry of silylated heterocyclic compounds. Such a study would provide valuable data for computational modeling and a deeper understanding of structure-property relationships in this class of molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

The electronic properties of 4-Chloro-3-(triethylsilyl)pyridine are determined by the arrangement of its molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack.

According to frontier molecular orbital theory, the energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more polarizable and reactive. For pyridine (B92270) derivatives, the LUMO is often located on the pyridine ring. mdpi.com In the case of this compound, the electron-withdrawing chlorine atom and the silicon atom influence the energy and distribution of these orbitals.

Theoretical calculations for a related molecule, 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine, performed using DFT at the B3LYP/6-31G level, showed the LUMO to be primarily distributed across the fused pyridine ring system, highlighting it as the electron-accepting part of the molecule. mdpi.com Similar calculations for this compound would elucidate the electronic influence of the triethylsilyl and chloro groups on the pyridine core.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Chlorinated Pyridine Derivative This table presents data for 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine as an example of typical computational outputs. mdpi.com Data for this compound is not publicly available.

ParameterValue (Hartree)Value (eV)
EHOMO -0.24581-6.6888
ELUMO -0.07689-2.0923
ΔE (LUMO-HOMO) 0.168924.5965

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. By mapping the potential energy surface of a reaction, chemists can predict the most likely pathway and calculate the activation energy required for a transformation to occur.

For instance, DFT calculations have been used to model complex, multi-step organometallic reactions involving silylated pyridines. mdpi.com A typical analysis involves:

Optimization of Reactants and Products: Determining the lowest energy structures of the starting materials and final products.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. researchgate.net Vibrational frequency analysis is used to confirm a true transition state, which possesses exactly one imaginary frequency. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. mdpi.com

This methodology has been applied to rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridines, where the reaction pathway was modeled in a stepwise manner from the initial reactant-catalyst complex through several transition states and intermediates to the final product. mdpi.com A similar approach for this compound could model its behavior in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, providing insights into reaction feasibility and selectivity.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules. rsc.orgnih.gov

DFT is particularly powerful for predicting where a reaction is most likely to occur on a molecule (regioselectivity). This is often achieved by analyzing the distribution of electron density and molecular orbitals. For substituted pyridines, the positions are not equally reactive. The presence of both a chloro and a triethylsilyl group on the pyridine ring of this compound creates a complex regiochemical question for incoming reagents.

Studies on the formation of 3,4-pyridynes highlight the role of substituents in directing the regioselectivity of nucleophilic attack. nih.gov DFT calculations (using the B3LYP/6-31G* level of theory) showed that an unsubstituted 3,4-pyridyne has nearly identical internal angles at C3 and C4, leading to poor regioselectivity in its reactions. However, placing an electron-withdrawing substituent on the ring can distort the aryne, polarizing the triple bond and favoring nucleophilic attack at a specific carbon. nih.gov For example, DFT calculations on 2,4-dichloroquinazoline (B46505) revealed a higher LUMO coefficient at the C4 position, correctly predicting it to be more susceptible to nucleophilic attack than the C2 position. mdpi.com

For this compound, DFT calculations could predict the preferred site of, for example, metalation or nucleophilic substitution by calculating the relative energies of possible reaction intermediates or by analyzing local reactivity descriptors like Fukui functions, which indicate the propensity of a specific atomic site to accept or donate electrons. researchgate.net

The triethylsilyl group is sterically bulky and can rotate around the C-Si bond, leading to different possible conformations. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) three-dimensional structure. researchgate.net

The process involves optimizing the geometry of various possible rotamers and comparing their final electronic energies. For related molecules like 3-pyridinecarbonyl chloride, DFT studies have shown that the presence of a solvent can influence conformational stability; the conformer that is most stable in the gas phase may not be the most stable in a polar solvent. researchgate.net A computational analysis of this compound would likely reveal the preferred orientation of the triethylsilyl group relative to the pyridine ring, which can be crucial for understanding its packing in a crystal lattice or its interaction with an enzyme's active site.

Table 2: Illustrative Conformational Energy Data This table illustrates the type of data obtained from a conformational analysis of a substituted pyridine, based on findings for pyridinecarbonyl chlorides. researchgate.net A positive relative energy indicates lower stability.

ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Rotamer A 0.00 (most stable)0.00 (most stable)
Rotamer B +2.5+2.1
Rotamer C +4.8+4.3

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of individual molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model how a molecule like this compound interacts with other molecules, such as solvents or biological macromolecules. nih.gov

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic view of intermolecular interactions.

For this compound, MD simulations could be used to:

Model Solvation: Simulate how solvent molecules arrange themselves around the solute, and calculate properties like the solvation free energy.

Analyze Crystal Packing: Understand the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that govern how the molecules arrange themselves in a solid state.

Study Protein-Ligand Binding: If the molecule were being investigated as a potential drug, MD simulations could model its interaction with a target protein, identifying key binding interactions and estimating binding affinity. nih.gov

Applications in Synthetic Organic Chemistry

Building Block for Complex Heterocyclic Systems

The dual functionality of 4-Chloro-3-(triethylsilyl)pyridine makes it an important starting material for the synthesis of more complex heterocyclic structures, including polysubstituted pyridines and other functionalized derivatives.

Role in the Synthesis of Polysubstituted Pyridines

The synthesis of polysubstituted pyridines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This compound serves as a key intermediate in methodologies designed to introduce multiple, distinct substituents onto the pyridine (B92270) core with high regioselectivity.

One powerful strategy involves the formation of pyridyne intermediates from silylated pyridine precursors. nih.gov Although specific examples detailing the use of this compound are not extensively documented, the general methodology involves the conversion of a silyl (B83357) group into a triflate, which then acts as a leaving group to generate a highly reactive pyridyne. This intermediate can undergo various cycloaddition or nucleophilic addition reactions to yield polysubstituted pyridines.

Furthermore, the chloro and silyl groups can be manipulated sequentially. For instance, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an aryl or alkyl group at the 4-position. nih.gov Subsequently, the triethylsilyl group can be replaced with other functionalities, such as a halogen, through ipso-substitution, which then allows for further diversification of the pyridine ring. A study on the regioselective difunctionalization of 3-chloropyridines via pyridyne intermediates highlights a method where a silylated pyridylmagnesium species undergoes cross-coupling to yield highly functionalized pyridines, demonstrating the utility of silyl groups in such syntheses. nih.gov

Interactive Table: Reactivity of Functional Groups

Functional Group Position Common Reactions Synthetic Utility
Chlorine 4 Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Stille) Introduction of C-C, C-N, C-O, and C-S bonds.

Precursor to Other Functionalized Pyridine Derivatives

Beyond creating polysubstituted pyridines, this compound is a precursor for a variety of other functionalized pyridine derivatives. The reactivity of the C-Cl bond allows for its conversion into numerous other functional groups. For example, it can be a precursor to 4-aminopyridines, 4-alkoxypyridines, or 4-thiopyridines through nucleophilic substitution reactions.

The triethylsilyl group is also a versatile handle. It can be removed under acidic, basic, or fluoride-mediated conditions to yield the corresponding 4-chloropyridine (B1293800). This desilylation is useful when the silyl group is used merely as a temporary directing group to control the regioselectivity of a prior reaction step. Alternatively, the Si-C bond can be cleaved and replaced with a halogen, such as iodine or bromine, providing a new site for metal-catalyzed cross-coupling reactions.

Ligand Design in Organometallic Catalysis

Pyridine-based structures are fundamental components of ligands in organometallic catalysis due to the coordinating ability of the nitrogen lone pair. Silyl groups can also be incorporated into ligand design to tune the steric and electronic properties of the resulting metal complex. mdpi.com While direct applications of this compound in ligand design are not widely reported, its structure offers potential for the development of novel ligands.

The pyridine nitrogen can coordinate to a metal center, while the chloro and silyl groups serve as points for further modification to create bidentate or pincer-type ligands. For example, the chlorine atom could be substituted by a phosphino- or amino-containing group to create a chelating ligand. A study has shown that a 2-chloropyridyl group can induce regioselective ortho-lithiation, which was then used for the straightforward preparation of new N,P ligands, demonstrating a pathway by which a chloropyridine can be elaborated into a more complex ligand structure. nih.gov

Applications in Asymmetric Catalysis

Chiral pyridine derivatives are highly effective catalysts for a wide range of asymmetric transformations. The development of such catalysts often involves modifying the pyridine ring to create a well-defined chiral environment around the catalytically active nitrogen atom.

The use of bulky silyl groups on the pyridine ring has been shown to influence the stereochemical outcome of reactions. For example, sterically demanding 3-silylpyridines have been used in asymmetric electrophilic α-amidoalkylation reactions, where the bulky silyl group directs the nucleophilic attack to achieve high regio- and diastereoselectivity. Although this specific research utilized a different silylpyridine, it establishes the principle that the silyl group in a compound like this compound could be leveraged to control stereochemistry in catalytic processes.

Development of Novel Synthetic Methodologies

The unique substitution pattern of this compound makes it a candidate for the development of new synthetic methods. The interplay between the electron-withdrawing chloro group and the versatile silyl group can be exploited to achieve novel transformations.

A key area of development is in directed ortho-metalation (DoM), where a functional group directs the deprotonation of an adjacent position. organic-chemistry.orgharvard.edubaranlab.orgwikipedia.org While the pyridine nitrogen itself can direct metalation to the 2-position, the presence of other substituents like chloro and silyl groups can alter this regioselectivity. The development of methods that utilize the specific directing effects of the chloro- and silyl- substitution pattern could lead to new ways of functionalizing the pyridine ring at the C-2 or C-5 positions. For instance, the development of highly hindered amide bases like TMPMgCl·LiCl has enabled the efficient directed metalation of electron-poor heteroarenes that contain sensitive functional groups. harvard.edu

Synthesis and Chemical Transformations of Derivatives and Analogues

Structural Modifications at the Pyridine (B92270) Ring

Further functionalization of the pyridine core of 4-Chloro-3-(triethylsilyl)pyridine, beyond the existing chloro and silyl (B83357) groups, is primarily achieved through deprotonation and subsequent reaction with electrophiles, a strategy known as Directed ortho Metalation (DoM). organic-chemistry.orgwikipedia.org The position of metalation (lithiation) is dictated by the directing ability of the substituents and the kinetic acidity of the ring protons.

In the context of substituted pyridines, the nitrogen atom itself is a powerful directing group, favoring deprotonation at the C2 and C6 positions. However, the chloro and silyl groups significantly influence the regioselectivity. The triethylsilyl group, due to its size, can sterically hinder the adjacent C2 position. The chloro group at C4 also influences the acidity of neighboring protons. Competition experiments on related silylated heterocycles show that lithiation can be directed to specific positions by careful choice of the organolithium base and reaction conditions. uwindsor.ca

A key strategy for modifying the pyridine ring involves the generation of a highly reactive 3,4-pyridyne intermediate. nih.gov This can be achieved by treating this compound with a strong base, such as lithium diisopropylamide (LDA). The resulting pyridyne can then undergo regioselective addition with various nucleophiles or participate in cycloaddition reactions, allowing for the introduction of two new substituents at the C3 and C4 positions simultaneously. nih.gov

Palladium-catalyzed cross-coupling reactions provide another avenue for modifying the pyridine ring, although this typically involves the C-Cl bond (see Section 7.3). However, by converting one of the C-H bonds to a C-halogen or C-triflate bond, further cross-coupling reactions can be performed to introduce aryl, alkyl, or other functional groups at various positions on the ring.

Reaction Type Reagents Position(s) Functionalized Typical Products
Directed ortho Metalation (DoM)1. n-BuLi or LDA2. Electrophile (E+)C2, C5, or C6Substituted pyridines (e.g., with alkyl, carbonyl, or silyl groups)
Pyridyne Formation & Trapping1. Strong base (e.g., LDA)2. Nucleophile or DieneC3 and C43,4-Disubstituted pyridines
C-H Borylation/Cross-Coupling1. Ir-catalyst, B2pin22. Pd-catalyst, Aryl-halideC2, C5, or C6Biaryl or substituted pyridines

Functionalization of the Triethylsilyl Group

The triethylsilyl (TES) group is generally characterized by its chemical inertness and is often employed as a bulky directing or protecting group. wikipedia.org However, the carbon-silicon (C-Si) bond is susceptible to cleavage under specific conditions, which provides a pathway for functionalization.

The most common transformation is protodesilylation , where the silyl group is replaced by a hydrogen atom. This reaction is typically achieved under acidic conditions (e.g., p-toluenesulfonic acid in methanol) or by using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride-pyridine (HF•pyr). nih.govgelest.com The choice of reagent can be critical for chemoselectivity, especially in the presence of other acid- or base-labile functional groups. nih.gov

The C-Si bond can also be converted into a C-halogen bond. For instance, reaction with iodine monochloride (ICl) or bromine can lead to the corresponding 3-iodo or 3-bromo-4-chloropyridine (B1270894). These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions, allowing the introduction of a wide range of substituents at the C3 position.

While less common, reactions involving the ethyl chains of the TES group can occur under radical conditions, but these transformations are generally not as synthetically useful or selective as those involving the C-Si bond cleavage. researchgate.net

Reaction Reagents Product Functional Group at C3 Notes
ProtodesilylationTBAF, THF or H+/MeOH-HRemoves the silyl group, yielding 4-chloropyridine (B1293800).
HalodesilylationICl or Br2-I or -BrReplaces the silyl group with a halogen.
AcylationRCOCl, AlCl3-C(O)RFriedel-Crafts type reaction, less common for pyridines.

Alterations of the Chloro Substituent

The chlorine atom at the C4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. stackexchange.comquimicaorganica.org This makes it a prime site for introducing a variety of functional groups. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com

A wide range of nucleophiles can be employed to displace the chloride:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides yield the corresponding ethers.

N-Nucleophiles: Ammonia, primary, and secondary amines react to form 4-aminopyridine (B3432731) derivatives.

S-Nucleophiles: Thiolates can be used to synthesize 4-thiopyridines.

The steric bulk of the adjacent triethylsilyl group at C3 can influence the rate of SNAr reactions but typically does not prevent substitution at the C4 position. researchgate.net

Furthermore, the C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions . youtube.com These reactions are fundamental for C-C and C-heteroatom bond formation and have been extensively developed for chloroheterocycles. researchgate.net

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups. researchgate.net

Sonogashira Coupling: Terminal alkynes are coupled to form 4-alkynylpyridines.

Buchwald-Hartwig Amination: A versatile method for forming C-N bonds with a broad range of amines.

Negishi Coupling: Organozinc reagents are used to introduce alkyl or aryl groups. nih.gov

The choice of ligand on the palladium catalyst can be crucial for achieving high yields and preventing side reactions. nih.gov

Reaction Type Nucleophile/Coupling Partner Catalyst/Reagents Product Functional Group at C4
SNArR-O⁻, R₂NH, R-S⁻Base (e.g., K₂CO₃)-OR, -NR₂, -SR
Suzuki CouplingR-B(OH)₂Pd catalyst, Base-R (Aryl, Vinyl)
Sonogashira CouplingR-C≡CHPd catalyst, Cu(I), Base-C≡C-R
Buchwald-HartwigR₂NHPd catalyst, Base-NR₂

Comparative Reactivity Studies of Analogues and Homologues

The reactivity of this compound can be better understood by comparing it with structurally related compounds.

Comparison with 4-Chloro-3-(trimethylsilyl)pyridine: The primary difference between the triethylsilyl (TES) and trimethylsilyl (TMS) analogues is steric bulk. The larger TES group can exert a more significant steric hindrance at the neighboring C2 position, potentially leading to higher regioselectivity in reactions like directed metalation at the C5 or C6 positions. researchgate.net In SNAr or cross-coupling reactions at C4, the larger TES group might slightly decrease the reaction rate compared to the TMS analogue due to steric shielding of the reaction center, although the electronic effects are very similar.

Comparison with 2,4-Dichloropyridine (B17371): In 2,4-dichloropyridine, both chlorine atoms are activated towards substitution. Conventionally, palladium-catalyzed cross-coupling reactions show a strong preference for the C2 position. nih.gov However, the use of bulky N-heterocyclic carbene (NHC) ligands can reverse this selectivity to favor the C4 position. nih.gov In this compound, the C2 position is blocked, and the electronic and steric influence of the silyl group at C3 makes the C4-chloro group the primary site for such reactions.

Comparison with 4-Chloropyridine: The presence of the triethylsilyl group at C3 introduces significant steric bulk and has a moderate electronic effect. Silyl groups are generally considered weak σ-donors, which can slightly increase the electron density of the ring compared to unsubstituted 4-chloropyridine. This might marginally decrease the rate of SNAr at C4 but could enhance the stability of intermediates in certain electrophilic reactions. wuxiapptec.com The most significant role of the silyl group, however, is as a steric director, guiding the approach of reagents to other positions on the ring. researchgate.net

Compound Key Structural Feature Expected Reactivity Difference vs. Title Compound
4-Chloro-3-(trimethylsilyl)pyridineSmaller silyl groupLess steric hindrance at C2; potentially faster reactions at C4.
2,4-DichloropyridineChloro group at C2 instead of silyl at C3C2 is the conventional site for cross-coupling; lacks steric director at C3.
4-ChloropyridineNo substituent at C3Less steric hindrance; different regioselectivity in C-H functionalization.
3-Bromo-4-chloropyridineBromo group at C3Bromo group is a better leaving group in cross-coupling than chloro.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Chloro-3-(triethylsilyl)pyridine?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-chloro-3-iodopyridine and triethylsilylacetylene under palladium catalysis (e.g., Pd(PPh₃)₄/CuI in THF/Et₃N). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) yields >95% purity. Silylation reactions using triethylsilyl chloride in the presence of a base (e.g., imidazole) may also be employed for direct substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : In CDCl₃, the pyridine ring proton adjacent to chlorine appears as a doublet (δ 8.5–8.7 ppm, J ≈ 5 Hz). Triethylsilyl methyl protons resonate as a quartet (δ 0.6–1.0 ppm, integrating for 15 H).
  • ¹³C NMR : The silyl-attached carbon appears at δ 5–10 ppm.
  • 29Si NMR : A sharp singlet near δ 5–10 ppm confirms the triethylsilyl group.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z corresponding to the molecular formula C₁₁H₁₈ClNSi .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent moisture absorption and photodegradation. Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis of the silyl group .

Advanced Research Questions

Q. How does the triethylsilyl group influence the electronic structure and reactivity of the pyridine ring?

  • Methodological Answer : Computational studies (DFT, QSPR) reveal that the triethylsilyl group acts as an electron-donating substituent via σ-π hyperconjugation, increasing electron density at the 3-position. This enhances nucleophilic aromatic substitution (NAS) reactivity at the 4-chloro position compared to trimethylsilyl analogues. Comparative Hammett constants (σₚ) and frontier molecular orbital (FMO) analysis can quantify this effect .

Q. What strategies enable regioselective functionalization at the 4-chloro position?

  • Methodological Answer :

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/H₂O) selectively replaces chlorine.
  • Directed C–H Activation : Use directing groups (e.g., pyridyl) to activate the 4-position for arylation or alkylation.
  • Microwave-Assisted Reactions : Short reaction times (5–10 min) minimize side reactions, improving regioselectivity .

Q. How can computational methods predict physicochemical properties and reaction pathways?

  • Methodological Answer :

  • Solubility/LogP : Predict via COSMO-RS or group contribution methods.
  • Reactivity : Transition-state modeling (Gaussian 16) identifies preferred pathways for substitutions.
  • Spectra Simulation : Tools like ACD/Labs or ChemDraw validate experimental NMR/IR data .

Q. What role does this compound play in synthesizing nucleoside analogues?

  • Methodological Answer : The silyl group acts as a protecting group for hydroxyl functionalities in ribose during nucleoside synthesis. For example, coupling with a ribofuranosyl donor under Mitsunobu conditions (DIAD, PPh₃) yields protected nucleosides, which are deprotected using TBAF in THF. This strategy minimizes side reactions in sensitive heterocyclic systems .

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